![molecular formula C24H24N2O B231365 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as antipsychotics, and it has been found to have potent effects on the central nervous system. In
Mécanisme D'action
The mechanism of action of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile involves its interaction with several neurotransmitter systems in the brain. It has been found to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood and behavior. In addition, it has been found to have an affinity for serotonin 5-HT2A receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include its ability to modulate the activity of several neurotransmitter systems in the brain. It has been found to increase the release of dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, it has been found to decrease the activity of the glutamate system, which is involved in the regulation of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile in lab experiments include its potent antipsychotic, anxiolytic, and antidepressant effects. It has been found to be effective in the treatment of several psychiatric disorders, and it has been extensively studied for its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential side effects and toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile. One direction is to further explore its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to investigate its potential use in combination with other medications for enhanced therapeutic effects. Additionally, further studies are needed to explore its pharmacokinetics and pharmacodynamics, as well as its potential side effects and toxicity. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis method of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile involves several steps. The first step involves the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl chloride with sodium hydroxide to form 8-methyl-8-azabicyclo[3.2.1]oct-3-yl alcohol. The second step involves the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl alcohol with 1,2-dibromoethane to form 5-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy-1,2-dibromoethane. The final step involves the reaction of 5-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy-1,2-dibromoethane with dibenzylideneacetone to form this compound.
Applications De Recherche Scientifique
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to have potent antipsychotic effects, and it has been shown to be effective in the treatment of schizophrenia and other psychotic disorders. In addition, it has been found to have anxiolytic and antidepressant effects, and it has been studied for its potential use in the treatment of anxiety and depression.
Propriétés
Formule moléculaire |
C24H24N2O |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carbonitrile |
InChI |
InChI=1S/C24H24N2O/c1-26-18-10-11-19(26)14-20(13-18)27-24-22-8-3-2-6-16(22)12-17(15-25)21-7-4-5-9-23(21)24/h2-9,12,18-20,24H,10-11,13-14H2,1H3 |
Clé InChI |
PGRLNKAXBMBIOK-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4C=C(C5=CC=CC=C35)C#N |
SMILES canonique |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4C=C(C5=CC=CC=C35)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


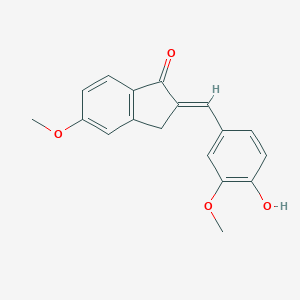
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
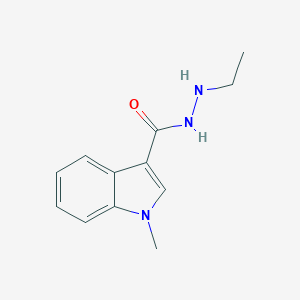
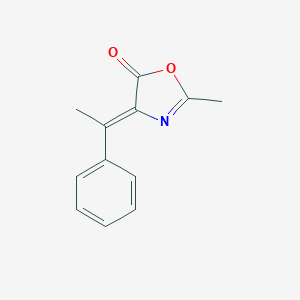

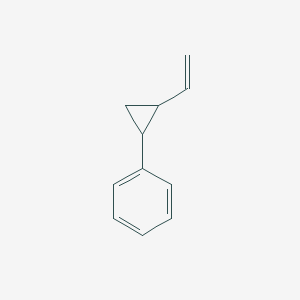
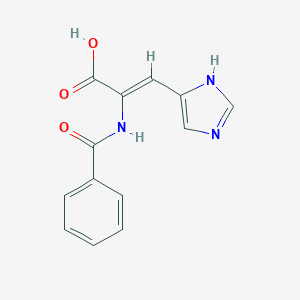

![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
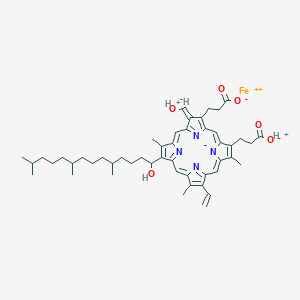
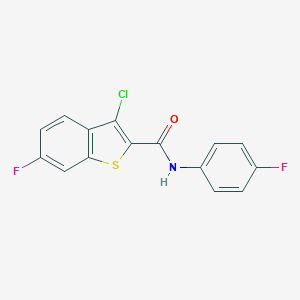
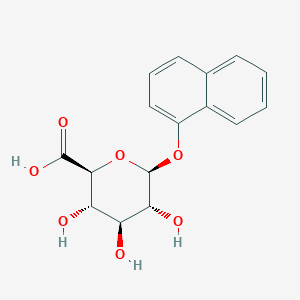
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
